![molecular formula C26H22N4O4 B2509872 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione CAS No. 1206999-67-8](/img/no-structure.png)
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Benzyloxyphenyl quinazolinone derivatives have demonstrated potential as anticancer agents. Researchers have explored their effects on cancer cell lines, including breast cancer, lung cancer, and leukemia. These compounds may inhibit cell proliferation, induce apoptosis, and interfere with signaling pathways related to tumor growth .
- Some quinazolinone derivatives, including benzyloxyphenyl quinazolinones, exhibit antimicrobial properties. These compounds have been tested against various strains of microorganisms, making them promising candidates for combating infections .
- Quinazolinone derivatives often act as kinase inhibitors. Benzyloxyphenyl quinazolinones could target specific kinases involved in disease pathways, such as epidermal growth factor receptor (EGFR) kinases. These inhibitors may have applications in cancer therapy and other diseases .
Anticancer Agents
Antimicrobial Activity
Kinase Inhibitors
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-(benzyloxy)aniline and ethyl chloroformate. The second intermediate is 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid, which is synthesized from ethyl anthranilate and ethyl chloroformate. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.", "Starting Materials": [ "4-(benzyloxy)aniline", "ethyl chloroformate", "ethyl anthranilate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- Dissolve 4-(benzyloxy)aniline (1.0 equiv) in dry dichloromethane (DCM) and cool to 0°C.", "- Add ethyl chloroformate (1.1 equiv) dropwise to the reaction mixture and stir for 1 hour at 0°C.", "- Add triethylamine (TEA) (1.1 equiv) to the reaction mixture and stir for an additional 30 minutes at 0°C.", "- Add water to the reaction mixture and extract with DCM.", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the crude product by column chromatography to obtain 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid:", "- Dissolve ethyl anthranilate (1.0 equiv) in dry DCM and cool to 0°C.", "- Add ethyl chloroformate (1.1 equiv) dropwise to the reaction mixture and stir for 1 hour at 0°C.", "- Add TEA (1.1 equiv) to the reaction mixture and stir for an additional 30 minutes at 0°C.", "- Add water to the reaction mixture and extract with DCM.", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the crude product by column chromatography to obtain 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid.", "Coupling of the two intermediates to form the final product:", "- Dissolve 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (1.0 equiv) and 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid (1.1 equiv) in dry DCM.", "- Add DCC (1.1 equiv) and DMAP (0.1 equiv) to the reaction mixture and stir for 4 hours at room temperature.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "- Evaporate the solvent and purify the crude product by column chromatography to obtain 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione." ] } | |
Número CAS |
1206999-67-8 |
Fórmula molecular |
C26H22N4O4 |
Peso molecular |
454.486 |
Nombre IUPAC |
3-ethyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-2-29-25(31)21-10-6-7-11-22(21)30(26(29)32)16-23-27-24(28-34-23)19-12-14-20(15-13-19)33-17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 |
Clave InChI |
DPSPZQLHTZZCOQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.